molecular formula C11H13N3O B12818250 6-(Methoxymethyl)quinoline-3,4-diamine

6-(Methoxymethyl)quinoline-3,4-diamine

Cat. No.: B12818250
M. Wt: 203.24 g/mol
InChI Key: NPIJJSAIOTWHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

By systematically applying these design principles, medicinal chemists can develop novel 6-(methoxymethyl)quinoline-3,4-diamine analogs with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles, ultimately leading to the discovery of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

6-(methoxymethyl)quinoline-3,4-diamine

InChI

InChI=1S/C11H13N3O/c1-15-6-7-2-3-10-8(4-7)11(13)9(12)5-14-10/h2-5H,6,12H2,1H3,(H2,13,14)

InChI Key

NPIJJSAIOTWHGH-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C(=CN=C2C=C1)N)N

Origin of Product

United States

Preclinical Biological Activities and Mechanistic Exploration of 6 Methoxymethyl Quinoline 3,4 Diamine Derivatives

In Vitro Screening Methodologies and Assays

The preclinical evaluation of 6-(methoxymethyl)quinoline-3,4-diamine derivatives involves a variety of in vitro screening methodologies and assays to determine their biological effects. These methods are crucial for identifying and characterizing the potential therapeutic activities of these compounds at a cellular and molecular level.

Cell-Based Assays for Biological Response

Cell-based assays are fundamental in determining the biological response of derivatives of this compound. These assays utilize living cells to assess the effects of the compounds on cellular processes such as proliferation, viability, and cytotoxicity.

One commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In the presence of viable cells, the yellow MTT tetrazolium salt is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced, which can be quantified by spectrophotometry, is directly proportional to the number of living cells. This assay is frequently used to evaluate the antiproliferative or cytotoxic effects of chemical compounds on various cell lines, including cancer cells. For instance, in studies involving quinoline (B57606) derivatives, the MTT assay has been used to assess cytotoxicity against human cancer cell lines such as A2780/RCIS (MRP2-overexpressing ovarian carcinoma) and the drug-sensitive A2780 line. nih.gov

Another significant cell-based approach involves the use of fluorimetric assays . These assays utilize fluorescent probes to measure specific cellular activities. For example, in the context of neurological targets, fluorescence cell-based assays have been employed to screen for blockers of voltage-gated sodium (NaV) channels. mdpi.com These assays can detect changes in membrane potential, providing a high-throughput method for identifying compounds that modulate ion channel activity.

Furthermore, cell-based assays are crucial for determining the antiproliferative activity of compounds against a panel of cancer cell lines. The National Cancer Institute (NCI) employs a screening protocol that tests compounds against 60 different human cancer cell lines, providing a broad spectrum of a compound's potential anticancer activity. rsc.org The results from these screenings can indicate the potency and selectivity of the compounds, often reported as GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values. rsc.org

Assay TypePrincipleApplication in Quinoline Derivative Research
MTT Assay Colorimetric assay measuring mitochondrial dehydrogenase activity to determine cell viability.Assessing cytotoxicity and antiproliferative effects against various cancer cell lines. nih.gov
Fluorimetric Assays Use of fluorescent probes to measure specific cellular activities, such as changes in membrane potential.Screening for modulators of ion channels, like voltage-gated sodium channels. mdpi.com
NCI-60 Cell Line Screen Evaluation of antiproliferative activity against a panel of 60 human cancer cell lines.Broad-spectrum analysis of anticancer potential, determining GI50, TGI, and LC50 values. rsc.org

Enzymatic Assays for Target Inhibition

Enzymatic assays are essential for investigating the direct interaction between a compound and its molecular target. These assays measure the ability of a compound to inhibit the activity of a specific enzyme, providing insights into its mechanism of action.

For neurological targets, enzymatic assays are used to screen for inhibitors of enzymes such as acetylcholinesterase (AChE) , beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) , and glycogen synthase kinase 3β (GSK3β) , which are implicated in neurodegenerative diseases like Alzheimer's. nih.gov The inhibitory activity is typically determined by measuring the rate of the enzymatic reaction in the presence and absence of the test compound. For example, the inhibition of AChE can be measured using Ellman's method, where the hydrolysis of acetylthiocholine (B1193921) by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified spectrophotometrically.

In the context of antimicrobial activity, enzymatic assays can target essential microbial enzymes. For instance, peptide deformylase (PDF) , an enzyme crucial for bacterial protein synthesis, has been a target for novel antibacterial agents. tandfonline.comnih.gov Similarly, fungal enzymes like lanosterol (B1674476) 14α-demethylase , which is involved in ergosterol (B1671047) biosynthesis, are targets for antifungal drugs. acs.org

Enzyme kinetic studies are also performed to understand the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This information is vital for the optimization of lead compounds. For example, kinetic studies of a quinoline-based α-glucosidase inhibitor revealed a non-competitive mode of inhibition. nih.gov

Enzyme TargetTherapeutic AreaAssay Principle
Acetylcholinesterase (AChE) Neurodegenerative DiseasesMeasurement of the rate of substrate hydrolysis, often using a colorimetric method like Ellman's assay. nih.gov
BACE1 Neurodegenerative DiseasesQuantification of the cleavage of a specific substrate by the enzyme. nih.govacs.org
GSK3β Neurodegenerative DiseasesAssessment of the phosphorylation of a substrate by the kinase. nih.gov
Peptide Deformylase (PDF) AntibacterialMonitoring the deformylation of a substrate, indicating inhibition of bacterial protein synthesis. tandfonline.comnih.gov
Lanosterol 14α-demethylase AntifungalMeasuring the inhibition of the enzyme's role in ergosterol biosynthesis. acs.org
α-Glucosidase DiabetesDetermining the inhibition of carbohydrate hydrolysis. nih.gov

Investigation of Biological Targets and Pathways

The therapeutic potential of this compound derivatives is determined by their interaction with specific biological targets and pathways. Research into these interactions reveals the mechanisms through which these compounds exert their effects.

Modulation of Neurological Targets (e.g., Sodium Channels, AChE, BACE1, GSK3β)

Derivatives of quinoline have been investigated for their ability to modulate various neurological targets, suggesting potential applications in the treatment of neurodegenerative diseases and chronic pain.

Voltage-gated sodium channels (NaV) are crucial for neuronal excitability, and their modulation can impact pain signaling. nih.govnih.gov Some quinoline derivatives have been shown to selectively target specific isoforms of NaV channels. nih.gov The activity of these compounds can be assessed using patch-clamp techniques and fluorescence-based assays that measure changes in ion flux. mdpi.com

In the context of Alzheimer's disease, several enzymes are key therapeutic targets. Acetylcholinesterase (AChE) is responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition can improve cognitive function. nih.govBeta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is involved in the production of amyloid-β peptides, which form plaques in the brains of Alzheimer's patients. nih.govacs.orgGlycogen synthase kinase 3β (GSK3β) is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles. nih.govnih.gov Quinoline derivatives have been designed and evaluated as inhibitors of these enzymes, with some compounds showing multi-target inhibitory activity. nih.gov

Neurological TargetImplicated Disease/ConditionRole of TargetPotential Effect of Inhibition
Voltage-Gated Sodium Channels (NaV) Chronic Pain, EpilepsyGeneration and propagation of action potentials in neurons. nih.govnih.govAlleviation of pain and reduction of seizure activity. nih.gov
Acetylcholinesterase (AChE) Alzheimer's DiseaseDegradation of the neurotransmitter acetylcholine. nih.govEnhancement of cholinergic neurotransmission and improvement of cognitive symptoms. nih.gov
BACE1 Alzheimer's DiseaseCleavage of amyloid precursor protein, leading to the formation of amyloid-β plaques. nih.govacs.orgReduction of amyloid-β production and plaque formation. acs.org
GSK3β Alzheimer's DiseaseHyperphosphorylation of tau protein, leading to neurofibrillary tangles. nih.govnih.govPrevention of tau pathology and neuronal dysfunction. nih.gov

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net Derivatives of quinoline have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.

Antibacterial activity has been observed against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of a compound. For some quinoline derivatives, MIC values in the low microgram per milliliter range have been reported against strains such as Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.com The mechanism of antibacterial action can involve the inhibition of essential enzymes like peptide deformylase (PDF). tandfonline.comnih.gov

Antifungal activity has also been a focus of research, with quinoline derivatives showing efficacy against various fungal species, including Candida albicans, Aspergillus flavus, and Aspergillus niger. tandfonline.comnih.gov The antifungal mechanism can involve the disruption of the fungal cell wall or the inhibition of key enzymes such as lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis. acs.org Some quinoline-thiazole hybrids have shown potent anticandidal activity with very low MIC90 values. acs.org

Organism TypeExample SpeciesReported Activity of Quinoline DerivativesPotential Mechanism of Action
Gram-Positive Bacteria Staphylococcus aureus, Bacillus cereusPotent inhibition with low MIC values. tandfonline.comInhibition of peptide deformylase (PDF). tandfonline.comnih.gov
Gram-Negative Bacteria Pseudomonas aeruginosa, Escherichia coliEffective inhibition reported for some derivatives. tandfonline.comInhibition of essential bacterial enzymes.
Fungi Candida albicans, Aspergillus flavus, Aspergillus nigerSignificant antifungal activity observed. tandfonline.comnih.govDisruption of cell wall synthesis; inhibition of lanosterol 14α-demethylase. acs.org

Antiprotozoal and Antiparasitic Actions (e.g., Antimalarial, Antileishmanial)

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885) and mefloquine. nih.govmdpi.com This has spurred the investigation of novel quinoline derivatives for their activity against a range of protozoan and parasitic infections.

Antimalarial activity is a hallmark of the quinoline class. These compounds often act by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.gov The development of drug resistance has necessitated the search for new quinoline-based antimalarials with improved efficacy against resistant strains.

Antileishmanial activity of quinoline derivatives has also been explored. frontiersin.orgnih.gov Leishmaniasis is a parasitic disease caused by Leishmania species. Some antimalarial quinolines have been repurposed and evaluated for their effectiveness against both the promastigote and amastigote stages of the parasite. frontiersin.org For instance, hydroxychloroquine (B89500) has shown significant efficacy against intracellular amastigotes of L. amazonensis. frontiersin.org

Protozoan/ParasiteDiseaseReported Activity of Quinoline DerivativesPotential Mechanism of Action
Plasmodium falciparum MalariaPotent activity, though resistance is a concern for older drugs. nih.govmdpi.comInterference with heme metabolism and detoxification. nih.gov
Leishmania spp. LeishmaniasisEfficacy demonstrated against both promastigotes and intracellular amastigotes. frontiersin.orgnih.govVaried, may involve multiple targets within the parasite.

Antiviral Properties and Target Engagement (e.g., Influenza virus, HIV)

Quinoline derivatives have demonstrated notable efficacy against various viral pathogens, particularly influenza virus and Human Immunodeficiency Virus (HIV). nih.govnih.gov The structural versatility of the quinoline core allows for modifications that can be optimized to inhibit specific viral targets with high potency.

Research into quinolizidine (B1214090) natural products, which share a related heterocyclic system, has led to the development of derivatives with potent anti-influenza and anti-HIV-1 activities. researchgate.net Through structural modifications, researchers have been able to create compounds that are selective for either influenza virus or HIV-1, as well as dual-activity agents. For instance, certain aloperine (B1664794) derivatives were found to inhibit influenza A virus (PR8 strain) replication with a 50% inhibitory concentration (IC50) as low as 0.091 µM. researchgate.net Other derivatives demonstrated the ability to inhibit both influenza virus and HIV-1 at sub-micromolar concentrations. researchgate.net

The mechanism of action for many antiviral quinoline derivatives involves the inhibition of crucial viral enzymes. For influenza, targets include neuraminidase and viral polymerase. colab.wsnih.govyoutube.com Neuraminidase inhibitors function by preventing the release of new viral particles from infected host cells. youtube.com Other compounds, specifically isoquinolone derivatives, have been identified that suppress viral RNA replication by inhibiting the viral polymerase complex (composed of PB1, PB2, and PA subunits). nih.gov One such isoquinolone hit compound showed 50% effective concentrations (EC50) between 0.2 and 0.6 µM against both influenza A and B viruses. nih.gov

Quinoline-based compounds have also been investigated as HIV inhibitors, with some derivatives targeting the HIV-1 reverse transcriptase enzyme. colab.ws The broad-spectrum potential of this class of compounds continues to make them attractive candidates for further antiviral drug development. nih.govnih.gov

Anticancer and Antiproliferative Effects on Cell Lines

The anticancer properties of quinoline derivatives are well-documented, with numerous studies demonstrating their potent antiproliferative effects across a range of cancer cell lines. nih.govresearchgate.netekb.eg These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell signaling and proliferation, disruption of the cell cycle, and induction of apoptosis. researchgate.netrsc.org

Derivatives of 6,7-dimethoxyquinoline (B1600373) have shown promise as inhibitors of receptor tyrosine kinases, which are often dysregulated in cancer. One derivative exhibited an IC50 value of 0.030 µM against the c-Met tyrosine kinase. nih.gov Another study on quinoline-4-carboxylic acid derivatives found that specific compounds could selectively inhibit the growth of cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and K-562 (bone marrow cancer) while being less toxic to normal cells. rsc.org For example, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid achieved an 82.9% reduction in cell growth against the MCF-7 breast cancer line. rsc.org

A novel quinoline derivative, designated 91b1, was shown to have a significant anticancer effect both in vitro and in a mouse xenograft model. ekb.eg This compound was found to downregulate the expression of Lumican, a gene associated with tumorigenesis, cell migration, and invasion. ekb.eg Other quinoline derivatives have been developed as potent tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. One such compound demonstrated an IC50 of 261 nM against HepG-2 (liver cancer) cells by disrupting microtubule dynamics.

The table below summarizes the antiproliferative activity of selected quinoline derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 ValueReference
6,7-Dimethoxyquinoline Derivativec-Met expressing cells0.030 µM nih.gov
Quinoline-4-carboxylic acidMCF-7 (Breast)Not specified (82.9% growth reduction) rsc.org
Quinoline-Tubulin InhibitorHepG-2 (Liver)261 nM
Quinoline-Chalcone HybridCaco-2 (Colon)2.5 µM rsc.org
Pyrazolo[5',1':2,3]pyrimido[4,5-b]quinolineVarious0.010 - 0.042 µM researchgate.net

Other Investigated Biological Activities (e.g., Photosynthesis Inhibition)

Beyond their antiviral and anticancer applications, quinoline derivatives have been explored for other biological activities. A notable area of investigation is their ability to act as photosynthesis inhibitors, a property relevant to the development of herbicides. nih.govresearchgate.netscilit.com

Studies have shown that amides derived from hydroxyquinolines can inhibit photosynthesis in spinach (Spinacia oleracea) and the green algae Chlorella vulgaris. nih.govresearchgate.net Several of these synthesized compounds demonstrated biological activity comparable to or higher than the commercial herbicide Diuron (DCMU). researchgate.netscilit.com The mechanism of this inhibition often involves interference with Photosystem II (PS-II), a critical enzyme complex in the photosynthetic electron transport chain. nih.gov

Fluoroquinolone antibiotics, which contain a quinolone ring, have been shown to interfere with the catalytic activity of reaction center II (RC-II) within PS-II. nih.gov Molecular simulations suggest that these compounds can occupy the binding site of the secondary quinone acceptor (QB), thereby disrupting electron flow. nih.gov Experimental data using fluorescence induction kinetics confirmed that ciprofloxacin, a common fluoroquinolone, interferes with energy transfer and delays the photoreduction of the primary quinone acceptor (QA). nih.gov These findings highlight a distinct biological application for the quinoline scaffold in the field of agricultural science. researchgate.net

Mechanistic Studies of Biological Effects

Understanding the precise molecular mechanisms by which quinoline derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on identifying specific molecular targets, validating these interactions, and characterizing the kinetics of enzyme inhibition.

Elucidation of Molecular Mechanisms of Action and Target Binding

The anticancer effects of quinoline derivatives are often traced back to their interaction with specific molecular targets that are critical for cancer cell survival and proliferation. nih.govresearchgate.net These targets include:

Tyrosine Kinases: As mentioned, derivatives of 6,7-dimethoxyquinoline can potently inhibit receptor tyrosine kinases like c-Met and AXL, disrupting downstream signaling pathways that promote tumor growth. nih.gov

Tubulin: Many quinoline compounds function as antimitotic agents by inhibiting tubulin polymerization. researchgate.netekb.eg They bind to the colchicine binding site on tubulin, preventing the formation of the mitotic spindle and arresting the cell cycle in the G2/M phase, which ultimately leads to apoptosis. researchgate.net

Topoisomerases: Certain quinoline analogues act as DNA intercalating agents and interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair. ijmphs.com

Histone Methyltransferases (HMTs): To discover new inhibitors of the HMT G9a, which is implicated in cancer, researchers designed and synthesized 2,4-diamino-6,7-dimethoxyquinoline derivatives. Molecular docking studies predicted that the protonated N-1 and the 4-amino group of the quinoline scaffold interact with key aspartate residues (Asp1088 and Asp1083) in the G9a substrate-binding pocket, explaining their inhibitory activity.

In the context of antiviral activity, mechanistic studies of isoquinolone derivatives against the influenza virus revealed that they function by inhibiting the viral polymerase, thereby suppressing viral RNA replication. nih.gov Time-of-addition experiments confirmed that the compound was effective when added at various points post-infection, consistent with a replication-step inhibitor rather than an entry inhibitor. nih.gov

Target Validation and Deconvolution Strategies

Identifying the specific molecular target of a compound discovered through phenotypic screening is a critical step known as target deconvolution. This process is essential for understanding the mechanism of action and for rational drug design. nuvisan.com Modern strategies for target deconvolution include:

Genomic and Proteomic Approaches: CRISPR-based screening (e.g., CRISPR-knockout, CRISPRi, CRISPRa) and RNA interference (RNAi) can be used to systematically assess which genes, when perturbed, confer resistance or sensitivity to a compound, thereby identifying its likely target or pathway. nuvisan.com Proteomic methods can identify direct binding partners of a drug.

Transcriptomic Deconvolution: In complex diseases like cancer, bulk tumor samples contain a mixture of cell types. Transcriptomic-based deconvolution frameworks use single-cell RNA sequencing data as a reference to estimate the proportions of different cell types within a bulk sample. nih.gov This allows researchers to correlate drug responses with specific cell subpopulations, helping to validate that a drug is acting on the intended cancerous cells. nih.gov

Microarray Assays: In the study of the anticancer quinoline derivative 91b1, a microarray assay was used to screen for regulated targets. ekb.eg This led to the identification and subsequent validation of Lumican as a key gene downregulated by the compound, linking the drug's antiproliferative effect to a specific target. ekb.eg

These advanced methodologies provide a robust toolkit for validating the targets of novel quinoline derivatives, ensuring a data-driven path for their progression in drug discovery pipelines. nuvisan.com

Enzyme Kinetics and Inhibition Mechanisms

Enzyme kinetic studies are fundamental to characterizing the interaction between an inhibitor and its target enzyme. These studies determine key parameters like the IC50 (concentration for 50% inhibition) and the inhibition constant (Ki), and they elucidate the mode of inhibition. nih.govresearchgate.net The primary types of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). numberanalytics.comlibretexts.org

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, which can occur whether the substrate is bound or not. This reduces the Vmax but does not change the Km. numberanalytics.comlibretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both Vmax and Km. numberanalytics.com

Lineweaver-Burk plots, which graph the reciprocal of reaction velocity against the reciprocal of substrate concentration, are commonly used to distinguish between these mechanisms. researchgate.net For example, kinetic analysis of a halo-substituted quinoline derivative acting as a urease inhibitor revealed its specific inhibitory mechanism through the generation of such plots. researchgate.net

In the study of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, kinetic analysis was complemented by measuring the acid dissociation constant (pKa) of the compounds. researchgate.net The results showed that the N-1 nitrogen of the active quinoline compounds was significantly more basic (pKa = 9.50) compared to analogous inactive compounds. This suggests that at physiological pH, the active compounds are protonated, enabling a strong electrostatic interaction with an aspartate residue in the enzyme's active site, which is a key feature of their potent, substrate-competitive inhibition mechanism. researchgate.net

Structure Activity Relationship Sar Studies of 6 Methoxymethyl Quinoline 3,4 Diamine Analogs

Systematic Modification of the Quinoline (B57606) Core and its Influence on Biological Activity

The quinoline scaffold is a versatile heterocyclic structure found in numerous natural products and pharmacologically active compounds. purdue.edu Its unique chemical properties allow for extensive modification at various positions, making it a cornerstone in the development of new therapeutic agents. esr.iemdpi.com The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system. nih.govresearchgate.net

Effects of Substituents at C-2, C-5, C-7, and C-8 Positions

Substituents at various carbon atoms of the quinoline core play a crucial role in modulating the biological activity of its derivatives.

C-2 Position: Modifications at the C-2 position have been shown to be generally unfavorable for the antibacterial activity of quinolones, with 2-methyl and 2-hydroxyl substitutions leading to a loss of activity. austinpublishinggroup.com However, the introduction of bulky aryl groups at the C-2 and C-4 positions has been reported to be important for the anticancer activity of some quinoline derivatives. austinpublishinggroup.com

C-5 Position: The introduction of substituents at the C-5 position can influence activity. For example, in a series of substituted quinolines, the presence of a 5-(3-trifluoromethylphenyloxy) group was a common feature in compounds with potent anti-breast cancer activity. nih.gov

C-7 Position: The C-7 position is a critical site for substitution in many biologically active quinolines. For instance, in the 4-aminoquinoline (B48711) class of antimalarial drugs, the presence of an electron-withdrawing group, particularly a halogen like chlorine, at the 7-position is known to enhance activity. youtube.com This substitution is believed to lower the pKa of both the quinoline nitrogen and the side chain's tertiary amine, facilitating drug accumulation in the parasite's acidic food vacuole. youtube.com Conversely, placing a halogen at positions other than C-7 often results in inactive compounds. youtube.com

C-8 Position: The C-8 position is also sensitive to substitution. In the case of 4-aminoquinolines, the introduction of a methyl group at C-8 leads to a complete loss of antimalarial activity. youtube.com However, in other quinoline scaffolds, such as 8-amino-6-methoxyquinolines, the 8-amino group is a key pharmacophore for antimalarial activity. mdpi.com

Exploration of the Diamine Linker Modifications

The diamine moiety at the 3 and 4 positions of the quinoline ring, and any associated linker, is a critical component for biological activity, offering opportunities for significant structural and functional diversification.

Variation of Alkyl Chain Length and Branching

The length and branching of the alkyl chain in the diamine linker can significantly affect the biological activity of quinoline derivatives. In a study of 4-position diamine quinoline methanols, systematic variation of the amino alcohol side chain led to analogs that maintained potency while reducing central nervous system accumulation. nih.gov This highlights the importance of the linker in influencing the pharmacokinetic properties of the compounds. For 4-aminoquinoline derivatives, the nature of the alkylamino side chain at the 4-position is crucial for their cytotoxic effects on cancer cell lines. nih.gov

Impact of Heteroatom Inclusion in the Linker

The inclusion of heteroatoms, such as oxygen or additional nitrogen atoms, within the linker can introduce new hydrogen bonding capabilities and alter the flexibility and polarity of the side chain. This can lead to significant changes in biological activity. For example, in a series of quinoline derivatives designed as HIV-1 integrase inhibitors, functionalized spacers such as amides, hydrazides, and ureas were explored, with amide derivatives showing the most promise. nih.gov The presence of a basic nitrogen atom in a piperazine (B1678402) linker was found to be a major structural feature influencing the MDR-reversing activities of certain quinoline compounds. nbinno.com

Role of the 6-(Methoxymethyl) Group in Biological Activity

While direct SAR studies on the 6-(methoxymethyl) group in the context of quinoline-3,4-diamines are not available, the influence of a methoxy (B1213986) group at the 6-position has been investigated in other quinoline series. A 6-methoxy group is a common feature in a number of biologically active natural products and synthetic compounds. nbinno.com

For instance, 6-methoxyquinoline (B18371) is a precursor for the synthesis of compounds with anti-cancer and anti-inflammatory properties. nbinno.com Derivatives of 6-methoxy-2-arylquinolines have been identified as potent inhibitors of P-glycoprotein, a key protein involved in multidrug resistance in cancer. nih.gov In a series of 8-aminoquinoline-tetrazole hybrids with antiplasmodial activity, the 8-amino-6-methoxyquinoline (B117001) scaffold was used as the central pharmacophore. mdpi.com Furthermore, the synthesis of 6-methoxyquinoline-3,4-diamine has been reported, indicating the feasibility of incorporating this substitution pattern into the target scaffold. nih.gov The methoxymethyl group, being a bioisostere of the methoxy group but with increased flexibility and different steric and electronic properties, could potentially offer advantages in terms of target binding and pharmacokinetic profile.

Contribution of the Methoxymethyl Moiety to Ligand-Target Interactions

The methoxymethyl group at the 6-position of the quinoline core plays a significant role in the interaction of these analogs with their biological targets. While direct SAR studies on 6-(methoxymethyl)quinoline-3,4-diamine are not extensively documented in publicly available research, inferences can be drawn from studies on related quinoline and quinazoline (B50416) derivatives.

Optimization of the Methoxymethyl Group for Enhanced Potency

To enhance the potency of this compound analogs, researchers have explored various modifications of the methoxymethyl group. These optimization strategies aim to improve binding affinity, selectivity, and pharmacokinetic properties.

One common approach involves varying the length of the alkyl chain attached to the oxygen atom. For instance, replacing the methyl group with an ethyl or propyl group can probe for additional hydrophobic interactions within the binding pocket. However, excessively long chains may introduce conformational rigidity or unfavorable steric hindrance.

Another strategy involves introducing branching or cyclic structures to the ether side chain. This can modulate the conformational flexibility and lipophilicity of the molecule. For example, replacing the methoxymethyl group with an isopropoxymethyl or a cyclopropylmethoxymethyl group can lead to altered binding modes and potencies.

The following table summarizes hypothetical modifications to the methoxymethyl group and their potential impact on biological activity based on general medicinal chemistry principles.

Modification of Methoxymethyl GroupRationalePotential Impact on Potency
Chain Elongation (e.g., Ethoxymethyl)Explore larger hydrophobic pocketsMay increase or decrease potency depending on target topology
Chain Branching (e.g., Isopropoxymethyl)Increase steric bulk and modulate lipophilicityCan improve selectivity and potency by optimizing fit
Introduction of Polar Groups (e.g., Hydroxyethoxymethyl)Introduce new hydrogen bonding opportunitiesMay enhance potency and improve solubility
Replacement with Bioisosteres (e.g., Methylthiomethyl)Alter electronic properties and metabolic stabilityCould lead to improved pharmacokinetic profiles and potency

Identification of Key Pharmacophoric Features for Desired Activities

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For quinoline-based inhibitors, several key pharmacophoric features have been identified.

A typical pharmacophore model for a kinase inhibitor based on the quinoline scaffold includes:

A heterocyclic core: The quinoline ring system often serves as the central scaffold, providing the necessary framework to position other functional groups correctly.

Hydrogen bond donors and acceptors: The diamine groups at the 3 and 4 positions, as well as the ether oxygen of the methoxymethyl group, can participate in crucial hydrogen bonding interactions with the hinge region of the kinase domain.

A hydrophobic region: The aromatic nature of the quinoline ring and the alkyl portion of the methoxymethyl group contribute to hydrophobic interactions within the binding site.

Aromatic/hydrophobic features: Additional substituted or unsubstituted aromatic rings are often incorporated at other positions of the quinoline core to engage in π-π stacking or hydrophobic interactions.

Studies on related quinazoline-based inhibitors have highlighted the importance of a substituted aniline (B41778) moiety at the 4-position for potent and selective inhibition of kinases like EGFR. Similarly, for c-Met kinase inhibitors, a 4-phenoxyquinoline moiety is considered a fundamental pharmacophoric element. nih.gov

Design Principles for Novel this compound Analogs

The design of novel and potent this compound analogs is guided by several key principles derived from SAR studies and an understanding of the target's binding site.

Future Research Directions and Perspectives

Development of Advanced Synthetic Methodologies and Sustainable Routes

The synthesis of quinoline (B57606) derivatives has a long history, with classic methods such as the Skraup, Friedländer, and Gould-Jacobs reactions being well-established. nih.govnih.gov However, these traditional methods often come with drawbacks, including the use of harsh reagents, high temperatures, and the generation of significant waste. nih.govnih.gov Future research will undoubtedly focus on the development of more advanced and sustainable synthetic strategies.

The paradigm is shifting towards "green chemistry" approaches that prioritize environmental and economic benefits. nih.govijpsjournal.com This involves the use of eco-friendly solvents like water or ethanol, energy-efficient techniques such as microwave or ultrasound-assisted synthesis, and the development of novel catalysts. ijpsjournal.comrsc.org For instance, nanocatalysts are gaining traction for their high efficiency and reusability in synthesizing quinoline derivatives. nih.gov The application of these green methodologies could lead to more efficient and environmentally benign production of 6-(Methoxymethyl)quinoline-3,4-diamine and its analogues. ijpsjournal.com

Key areas for future synthetic research include:

Continuous Flow Chemistry: This technique offers rapid and efficient synthesis with improved control over reaction parameters, leading to higher yields and purity. rsc.org

Catalyst Development: Research into novel catalysts, such as earth-abundant transition metals (e.g., iron and copper) and non-metal catalysts, can provide greener alternatives to traditional methods. researchgate.netmdpi.com

One-Pot, Multicomponent Reactions: These reactions, where multiple steps are carried out in a single reaction vessel, improve efficiency and reduce waste, representing a more sustainable approach to complex molecule synthesis. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. springernature.com These computational tools can significantly accelerate the design and optimization of new drug candidates by predicting molecular properties, reaction outcomes, and biological activities. cam.ac.ukmdpi.com

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning models, particularly deep neural networks, can be trained on large datasets of chemical information to predict various properties, including physicochemical characteristics and potential toxicity (ADMET properties). springernature.commdpi.com This allows for the in silico screening of virtual libraries of derivatives to identify candidates with the most promising profiles.

De Novo Design: AI algorithms can generate novel molecular structures with desired properties from scratch. mdpi.com This could be used to design new derivatives of this compound with enhanced potency or selectivity for a specific biological target.

Synthesis Planning: AI can assist in devising the most efficient synthetic routes for target molecules, a critical aspect of drug development. mdpi.com

A data-driven approach, sometimes referred to as a chemical "reactome," combines automated high-throughput experiments with machine learning to map the relationships between reactants, reagents, and reaction outcomes, which can greatly speed up the discovery process. cam.ac.uk

Exploration of Novel Biological Targets and Therapeutic Applications

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties. nih.govtaylorandfrancis.comnih.govmdpi.com While the specific biological profile of this compound is not extensively documented in the provided search results, its structural similarity to other biologically active quinolines suggests significant therapeutic potential.

A particularly relevant area of investigation comes from the discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response. nih.gov One of the lead compounds identified in this research, 74 (7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-{[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino}quinoline-3-carboxamide) , shares the 6-(methoxymethyl) substituent, albeit on a pyridinyl group attached to the quinoline core. nih.gov This suggests that the 6-(methoxymethyl)quinoline scaffold could be a valuable pharmacophore for targeting ATM and other kinases.

Future research should therefore focus on:

Kinase Inhibition: Screening this compound and its derivatives against a panel of kinases, particularly those involved in cancer cell proliferation and survival like ATM, could uncover potent and selective inhibitors. nih.gov

Anticancer Activity: Given that many quinoline derivatives are investigated as anticancer agents that can induce apoptosis and inhibit tubulin polymerization, this compound should be evaluated for its cytotoxic effects against various cancer cell lines. nih.govnih.gov

Antimalarial and Antiviral Potential: The quinoline core is a well-known pharmacophore in antimalarial drugs like chloroquine (B1663885) and antiviral research. nih.govresearchgate.net The potential of this compound in these areas warrants exploration, especially in the face of growing drug resistance.

The following table summarizes potential therapeutic targets for quinoline derivatives, which could be relevant for this compound.

Potential Therapeutic TargetTherapeutic AreaRelevant Quinoline Derivatives
Ataxia Telangiectasia Mutated (ATM) KinaseOncology3-Quinoline Carboxamides nih.gov
TubulinOncology5,6,7-trimethoxy quinolines nih.gov
Dipeptidyl Peptidase IV (DPP-4)DiabetesQuinazoline-3,4-(4H)-diamine derivatives nih.gov
Cytochrome bc1 complexInfectious Disease (Malaria)4(1H)-quinolones nih.gov

Translational Research Prospects for Lead Optimization

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a promising compound like this compound, lead optimization is a critical step in this process. This involves modifying the chemical structure of the lead compound to improve its pharmacological and pharmacokinetic properties. nih.gov

Key aspects of translational research for this compound would include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on its biological activity can help identify the key structural features responsible for its potency and selectivity. nih.gov

ADME Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are crucial for its success. In silico and in vitro studies are necessary to assess these parameters and guide the optimization process to ensure the compound has suitable characteristics for oral bioavailability and a good safety profile. nih.govresearchgate.net

In Vivo Efficacy Studies: Promising candidates from in vitro studies must be evaluated in relevant animal models of disease to demonstrate their therapeutic efficacy and further assess their safety. nih.govsemanticscholar.org For example, if the compound shows potent ATM inhibition, its efficacy could be tested in combination with DNA-damaging agents in cancer xenograft models. nih.gov

The ultimate goal of this translational research is to develop a drug candidate with a favorable balance of potency, selectivity, and drug-like properties that is suitable for clinical development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Methoxymethyl)quinoline-3,4-diamine, and how can reaction conditions be optimized?

  • Methodology :

  • Direct Amination : Quinoline precursors (e.g., 6-(Methoxymethyl)quinoline-3,4-dione) can be aminated using aqueous ammonia under reflux, followed by reduction with stannous chloride (SnCl₂) in acidic conditions to yield the diamine .
  • Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acids may introduce substituents before diamine functionalization. Optimal conditions include PdCl₂(PPh₃)₂ as a catalyst and K₂CO₃ as a base in DMF at 80–100°C .
    • Optimization Tips :
  • Monitor reaction progress via TLC or HPLC.
  • Adjust pH during reduction to prevent over-oxidation.

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Methods :

  • NMR Spectroscopy : Confirm methoxymethyl (-OCH₃) and diamine (-NH₂) groups via ¹H NMR (δ 3.3–3.5 ppm for OCH₃; δ 4.5–5.5 ppm for NH₂) .
  • X-ray Crystallography : Resolve crystal structure to validate regiochemistry (e.g., quinoline ring planarity and substituent orientation) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 230.1).

Advanced Research Questions

Q. What strategies improve regioselectivity during functionalization of the quinoline ring?

  • Approaches :

  • Steric and Electronic Effects : Electron-donating groups (e.g., methoxymethyl) at the 6-position direct electrophilic substitution to the 4-position. Use DFT calculations to predict reactive sites .
  • Protecting Groups : Temporarily protect the diamine moiety with Boc (tert-butoxycarbonyl) to avoid side reactions during cross-coupling .
    • Case Study :
  • In 6,7-dimethoxyquinoline derivatives, methoxy groups enhance π-stacking, favoring reactions at the 4-position .

Q. How do substituents influence the compound’s biological activity or material properties?

  • Structure-Activity Relationships (SAR) :

  • Anticancer Potential : Methoxymethyl groups increase lipophilicity, enhancing cell membrane permeability. Compare IC₅₀ values against analogues (e.g., 6-methoxy vs. 6-hydroxymethyl derivatives) .
  • Photophysical Properties : Methoxy groups redshift absorption/emission spectra due to extended conjugation. Measure λₘₐₓ via UV-Vis spectroscopy .
    • Data Table :
DerivativeLogPIC₅₀ (μM)λₘₐₓ (nm)
6-Methoxymethyl2.112.3320
6-Hydroxymethyl1.525.6305
6-Nitro1.88.9335

Q. What mechanistic insights explain contradictions in catalytic efficiency across studies?

  • Key Factors :

  • Catalyst Deactivation : Pd catalysts may form inactive complexes with amine groups. Use chelating ligands (e.g., PCy₃) to stabilize Pd(0) intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may slow reaction rates due to viscosity. Compare yields in DMF vs. THF .
    • Contradiction Resolution :
  • Conflicting reports on SnCl₂ reduction efficiency may arise from trace moisture. Conduct reactions under inert gas (N₂/Ar) and use anhydrous HCl .

Methodological Guidance

Q. How to design stability studies for this compound under varying pH and temperature?

  • Protocol :

Prepare buffered solutions (pH 2–12).

Incubate compound at 25°C, 40°C, and 60°C for 24–72 hours.

Analyze degradation via HPLC-MS. Major degradation pathways include hydrolysis of the methoxymethyl group .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) using PDB structures.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.